

Application Notes and Protocols for Intraperitoneal Injection of DSP-4 in Mice

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Compound of Interest

Compound Name: DSP-4 hydrochloride

Cat. No.: B1662335

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) is a neurotoxin that selectively targets and destroys noradrenergic nerve terminals originating from the locus coeruleus in the rodent brain.^{[1][2]} It is a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes, including neurodegenerative diseases.^{[3][4]} DSP-4 readily crosses the blood-brain barrier and is taken up by the norepinephrine transporter (NET) into noradrenergic neurons.^{[1][2]} Inside the neuron, it forms a reactive aziridinium ion that leads to the destruction of the nerve terminal.^{[1][2]} This application note provides a detailed protocol for the intraperitoneal (IP) injection of DSP-4 in mice to induce a selective and long-lasting depletion of norepinephrine.

Data Presentation

Table 1: DSP-4 Dosage and Administration in Mice

Parameter	Value	Reference
Dosage	50 mg/kg	[1] [5] [6] [7]
Route of Administration	Intraperitoneal (i.p.)	[3] [8] [9]
Vehicle	0.9% Saline or Phosphate-Buffered Saline (PBS)	[4] [6] [10]
Injection Volume	Typically 10 ml/kg	General practice
Injection Schedule	Single injection or two injections one week apart	[4] [10] [11]

Table 2: Effects of DSP-4 on Noradrenergic System in Mice

Parameter	Brain Region	Effect	Time Point	Reference
Norepinephrine (NE) Levels	Frontal Cortex	~58% - 68% reduction	1-2 weeks	[11] [12]
Hippocampus	~82% reduction	1 week	[11]	
Pons	Significant decrease	1 week	[3] [9]	
Midbrain	Significant reduction	Not specified	[5]	
NE Metabolite (MHPG) Levels	Pons, Prefrontal Cortex, Hippocampus	Significant decrease	1 week	[3] [9]
Norepinephrine Transporter (NET) Immunoreactivity	Dentate Gyrus, Anterior Cingulate Cortex	Substantial loss	1 week	[3] [8] [9]
Tyrosine Hydroxylase (TH)+ Neurites	Hippocampus	~85% reduction	Not specified	[11]
TH+ Cell Bodies	Locus Coeruleus	~26% reduction	Not specified	[11]
Specificity	Dopamine and Serotonin Levels	No significant change	1 week	[3] [13]

Experimental Protocols

1. Materials

- N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) (Sigma-Aldrich, #C8417 or equivalent)
- Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
- Sterile syringes (1 ml)

- Sterile needles (25-30 gauge)
- 70% ethanol
- Animal scale
- Appropriate personal protective equipment (PPE)

2. Preparation of DSP-4 Solution

- Due to the instability and light-sensitive nature of DSP-4, it is crucial to prepare the solution fresh on the day of injection and protect it from light.[\[7\]](#)
- Calculate the required amount of DSP-4 based on the body weight of the mice and the target dose of 50 mg/kg.
- Dissolve the calculated amount of DSP-4 in sterile 0.9% saline or PBS to a final concentration that allows for an injection volume of approximately 10 ml/kg. For example, for a 25g mouse, the dose would be 1.25 mg. If the injection volume is 0.25 ml, the concentration should be 5 mg/ml.
- Ensure the DSP-4 is completely dissolved before administration.

3. Animal Preparation and Injection Procedure

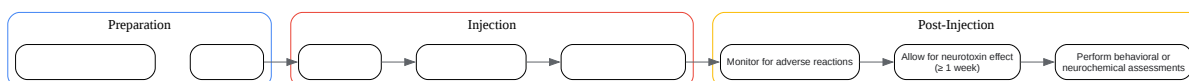
- Weigh each mouse accurately on the day of injection to determine the precise volume of DSP-4 solution to be administered.
- Properly restrain the mouse to ensure the safety of both the animal and the researcher. The "three-fingers" restraint method is recommended.[\[14\]](#)
- Turn the restrained mouse to expose its abdomen. The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, which is typically located on the left side.[\[14\]](#)[\[15\]](#)
- Disinfect the injection site with a swab soaked in 70% ethanol.[\[14\]](#)[\[15\]](#)
- Tilt the mouse's head slightly downward to help move the abdominal organs cranially.[\[14\]](#)

- Insert a new sterile needle (25-30 gauge), bevel up, at a 30-45° angle into the peritoneal cavity.[14][15]
- Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and needle and start again with fresh materials at a slightly different location.[15]
- Slowly inject the calculated volume of the DSP-4 solution.
- Withdraw the needle and return the mouse to its cage.

4. Post-Injection Care and Monitoring

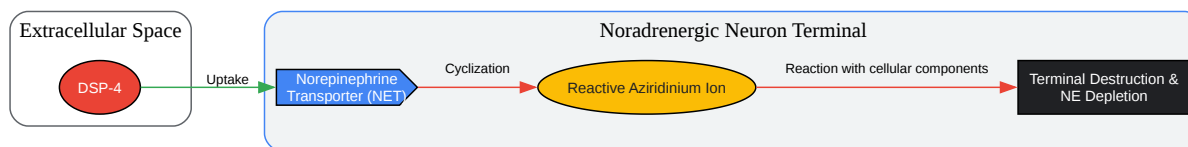
- Monitor the mice for any immediate adverse reactions following the injection.
- Animals that have received DSP-4 may initially gain weight at a slower rate than control animals.[7]
- Provide easy access to food and water.
- The neurotoxic effects of DSP-4 develop over several days to weeks.[7] Behavioral or neurochemical assessments are typically performed at least one week after the final injection.[3][9][11]

Mandatory Visualization



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Caption: Experimental workflow for DSP-4 administration in mice.



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Caption: Mechanism of DSP-4 neurotoxicity in noradrenergic neurons.

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